methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate”, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
Again, while there isn’t specific information on the chemical reactions involving “this compound”, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving organoboron reagents .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate involves the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate to form 1-(3-cyanophenyl)-3-oxobutane-1,4-diamine, which is then cyclized with methyl acrylate to yield the target compound.", "Starting Materials": [ "3-cyanophenylhydrazine", "ethyl acetoacetate", "methyl acrylate" ], "Reaction": [ "Step 1: 3-cyanophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(3-cyanophenyl)-3-oxobutane-1,4-diamine.", "Step 2: The resulting diamine is then cyclized with methyl acrylate in the presence of a Lewis acid catalyst such as zinc chloride to yield methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate." ] } | |
CAS RN |
2648956-58-3 |
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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